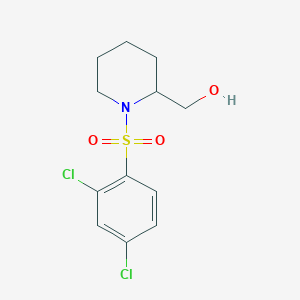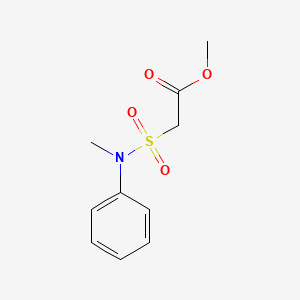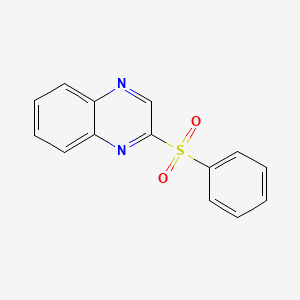
2-(Phenylsulfonyl)quinoxaline
概要
説明
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have been the subject of extensive research due to their wide range of physicochemical and biological activities . They are used as reagents for the synthesis of biologically important condensed derivatives . The 2-(Phenylsulfonyl)quinoxaline is a derivative of quinoxaline that has been used as a microbicide .
Synthesis Analysis
Quinoxalines can be synthesized using various methods. One such method involves the use of a metal-free oxidative S–O cross-coupling strategy for synthesizing 2-sulfonyloxylated quinoxalines . This method has been found to be mild, facile, environmentally friendly, and exhibits good atomic economy and excellent functional group tolerance .Molecular Structure Analysis
Quinoxaline is a benzopyrazine system with the molecular formula C8H6N2 . It is formed of a benzene ring fused to the six-membered pyrazine ring .Chemical Reactions Analysis
Quinoxalines offer opportunities as reagents for the synthesis of biologically important condensed derivatives . They undergo new acid-catalyzed rearrangements of quinoxalinones giving benzimidazoles when exposed to nucleophilic reactants, leading to biheterocyclic systems .Physical And Chemical Properties Analysis
Quinoxaline is a low-melting solid (29–30 °C), soluble in water, and a weak base (pKa = 0.56) .科学的研究の応用
Anticancer Applications
2-(Phenylsulfonyl)quinoline N-hydroxyacrylamides, related to 2-(Phenylsulfonyl)quinoxaline, have been studied for their potent anticancer properties. These compounds have shown remarkable enzymatic and cellular activity, particularly effective against various cancer cell lines such as HL-60, HCT116, PC-3, and A549. They have also demonstrated significant influence in in vivo studies, particularly inhibiting the growth of HCT116 xenografts (Lee et al., 2016).
Antibacterial Properties
Quinoxaline derivatives, including those related to 2-(Phenylsulfonyl)quinoxaline, have been synthesized and evaluated for their antibacterial activities. These compounds have shown significant activity against bacteria such as Staphylococcus spp. and Escherichia coli (Alavi et al., 2017).
Cytotoxic Activity in Hypoxia and Normoxia
Novel derivatives of 3-phenyl-2-thio-quinoxaline 1,4-dioxide, closely related to 2-(Phenylsulfonyl)quinoxaline, have been synthesized and screened for their cytotoxicity in various cancer cell lines in both hypoxic and normoxic conditions. These compounds have shown a high degree of cytotoxic activity, suggesting potential for cancer treatment (Sheng et al., 2007).
Photophysical Properties in DNA Probing
Compounds derived from 2-(Phenylsulfonyl)quinoxaline have been investigated for their unusual photophysical properties, which are significant in the context of DNA probing. These properties offer potential applications in bioimaging and molecular biology (O'donoghue et al., 2004).
Synthesis of Luminescent Compounds
2-Arylquinoxalines, including those structurally similar to 2-(Phenylsulfonyl)quinoxaline, have been used in the synthesis of highly luminescent annulated quaternary ammonium salts. These compounds exhibit emissions in the green-to-yellow region and have applications in bioimaging, sensors, and organic photoelectronics (Ghosh et al., 2019).
Enantioselective Hydrogenation
Quinoxaline derivatives, akin to 2-(Phenylsulfonyl)quinoxaline, have been used in the enantioselective hydrogenation process. This has implications in the synthesis of optically active pharmaceuticals and fine chemicals (Qin et al., 2011).
作用機序
While the specific mechanism of action for 2-(Phenylsulfonyl)quinoxaline is not mentioned in the search results, quinoxaline derivatives have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .
Safety and Hazards
将来の方向性
The C2 sulfonylation of quinoxalinones via a metal-free oxidative S–O cross-coupling strategy for synthesizing 2-sulfonyloxylated quinoxalines has been established . This method effectively solved the long-standing problems in the C2 transformation of quinoxalinones via a metal-free oxidative O–S coupling strategy . This could pave the way for further development in the wide spectrum of its biological importance .
特性
IUPAC Name |
2-(benzenesulfonyl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-19(18,11-6-2-1-3-7-11)14-10-15-12-8-4-5-9-13(12)16-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBUXQFPKWFHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylsulfonyl)quinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



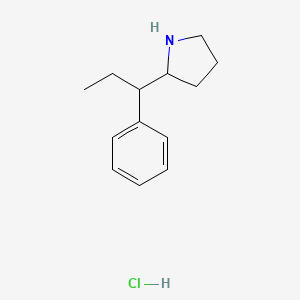
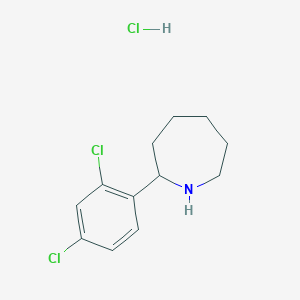
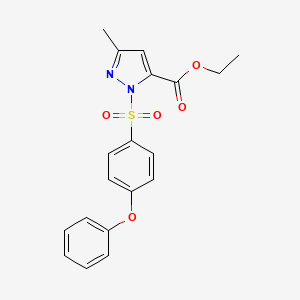


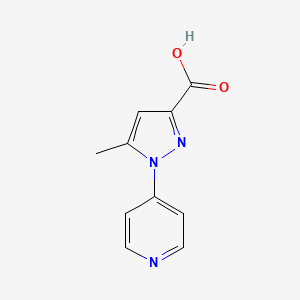


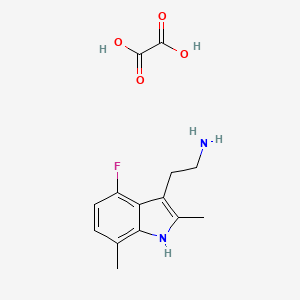


![2-[(4-Methylphenyl)sulfonyl]quinoxaline](/img/structure/B3087852.png)
